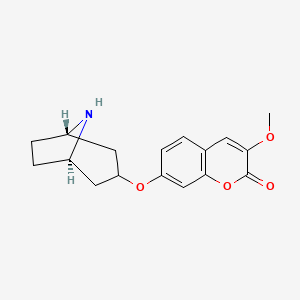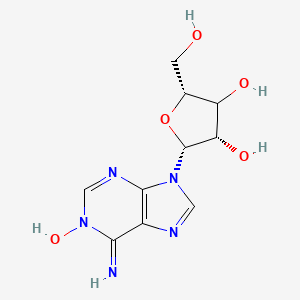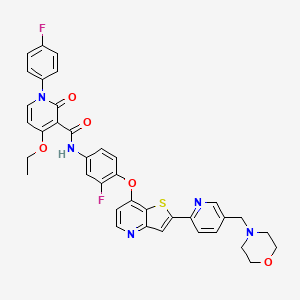
Tyrosine kinase-IN-6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tyrosine kinase-IN-6 is a potent inhibitor of tyrosine kinases, which are enzymes that catalyze the transfer of phosphate groups from ATP to tyrosine residues on proteins. This phosphorylation process is crucial for regulating various cellular processes, including cell division, growth, and differentiation. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of cancer and other diseases characterized by abnormal tyrosine kinase activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tyrosine kinase-IN-6 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route includes the use of pyrazolopyrimidine-based derivatives, which are known for their potent inhibitory activity against tyrosine kinases . The reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: Tyrosine kinase-IN-6 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its inhibitory activity and pharmacokinetic properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to achieve the desired transformations .
Major Products Formed: The major products formed from these reactions are often derivatives of this compound with enhanced potency and selectivity towards specific tyrosine kinases. These derivatives are crucial for developing more effective therapeutic agents .
Applications De Recherche Scientifique
Tyrosine kinase-IN-6 has a wide range of scientific research applications, including:
Mécanisme D'action
Tyrosine kinase-IN-6 exerts its effects by competitively binding to the ATP-binding site of tyrosine kinases, thereby preventing the phosphorylation of tyrosine residues on target proteins. This inhibition disrupts downstream signaling pathways that are essential for cell proliferation, survival, and migration. The molecular targets of this compound include various receptor and non-receptor tyrosine kinases involved in cancer progression and other pathological conditions .
Comparaison Avec Des Composés Similaires
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia and gastrointestinal stromal tumors.
Osimertinib: An inhibitor targeting epidermal growth factor receptor (EGFR) mutations in non-small cell lung cancer.
Dasatinib: A multi-targeted kinase inhibitor used for treating chronic myeloid leukemia and acute lymphoblastic leukemia
Uniqueness of Tyrosine kinase-IN-6: this compound is unique due to its high specificity and potency against a broad range of tyrosine kinases. Its ability to inhibit multiple kinases involved in various signaling pathways makes it a versatile tool for research and therapeutic applications. Additionally, its structural features allow for the development of derivatives with improved pharmacokinetic and pharmacodynamic properties .
Propriétés
Formule moléculaire |
C37H31F2N5O5S |
|---|---|
Poids moléculaire |
695.7 g/mol |
Nom IUPAC |
4-ethoxy-N-[3-fluoro-4-[2-[5-(morpholin-4-ylmethyl)pyridin-2-yl]thieno[3,2-b]pyridin-7-yl]oxyphenyl]-1-(4-fluorophenyl)-2-oxopyridine-3-carboxamide |
InChI |
InChI=1S/C37H31F2N5O5S/c1-2-48-31-12-14-44(26-7-4-24(38)5-8-26)37(46)34(31)36(45)42-25-6-10-30(27(39)19-25)49-32-11-13-40-29-20-33(50-35(29)32)28-9-3-23(21-41-28)22-43-15-17-47-18-16-43/h3-14,19-21H,2,15-18,22H2,1H3,(H,42,45) |
Clé InChI |
LVQQAXADCOEAFY-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C(=O)N(C=C1)C2=CC=C(C=C2)F)C(=O)NC3=CC(=C(C=C3)OC4=C5C(=NC=C4)C=C(S5)C6=NC=C(C=C6)CN7CCOCC7)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[(Z)-1-anilino-1-oxido-3-oxobut-1-en-2-yl]diazenyl]-4-sulfamoylphenolate;cobalt(2+);hydron](/img/structure/B12376027.png)
![N-[2-[[5-chloro-2-[4-[4-[4-[2-[1-[4-(2,6-dioxopiperidin-3-yl)-3-fluorophenyl]piperidin-4-yl]oxyethyl]piperazin-1-yl]piperidin-1-yl]-5-ethyl-2-methoxyanilino]pyrimidin-4-yl]amino]-5-methoxyphenyl]-N-methylmethanesulfonamide](/img/structure/B12376031.png)
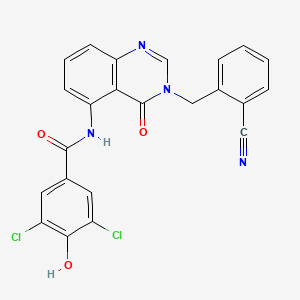

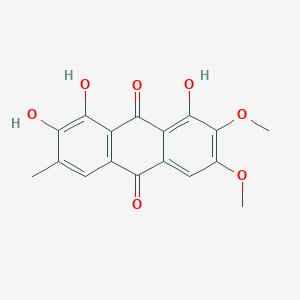
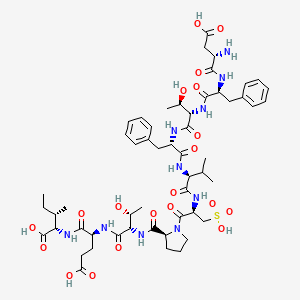
![[9-(6-hydrazinyl-6-oxohexyl)-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonic acid](/img/structure/B12376060.png)
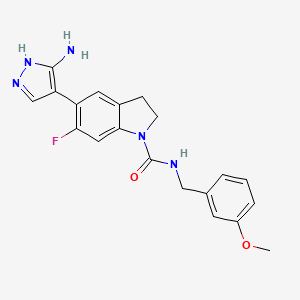
![(2Z)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(2E)-2-[3-[(E)-2-(1,3,3-trimethyl-5-sulfoindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indole-5-sulfonate](/img/structure/B12376064.png)
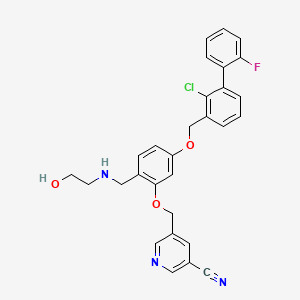
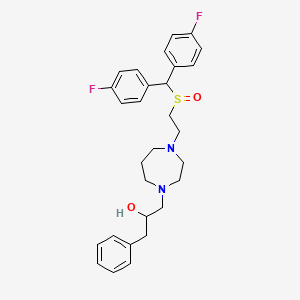
![[(2R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B12376098.png)
